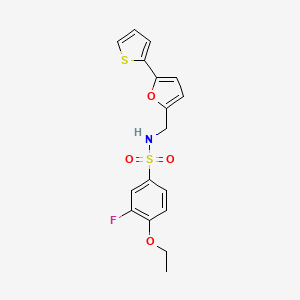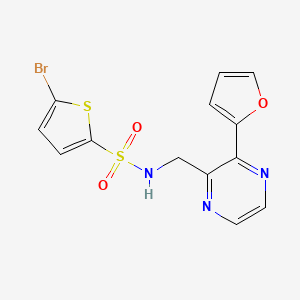
5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide” is a chemical compound . It belongs to the class of organic compounds known as 2-furanilides, which are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .
Synthesis Analysis
The compound was synthesized by means of TiCl4-mediated one-pot condensation of pyrazin-2-amine and 5-bromothiophene-2-carboxylic acid with a good 75% yield. This was followed by a Suzuki cross-coupling reaction with various aryl/heteroaryl boronic acids/pinacol esters .Molecular Structure Analysis
The molecular structure of the compound was confirmed by NMR and mass spectrometry . The crystal structure of a similar compound was reported as monoclinic, with specific dimensions .Chemical Reactions Analysis
The compound was involved in a Suzuki cross-coupling reaction with various aryl/heteroaryl boronic acids/pinacol esters . It was observed that the boronic acids and the pinacolate esters having electron-donating moieties provided good yields while the electron-withdrawing moieties provided lower yields .Physical And Chemical Properties Analysis
In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .Mécanisme D'action
The mechanism of action of 5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as carbonic anhydrase and matrix metalloproteinases, which are involved in cancer progression and metastasis. The compound has also been shown to inhibit the replication of certain viruses by targeting different stages of the viral life cycle. The antibacterial activity of this compound is thought to be due to its ability to disrupt bacterial cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have different biochemical and physiological effects depending on the target enzyme or organism. The compound has been reported to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition can lead to a decrease in the production of bicarbonate ions, which can be beneficial in the treatment of certain diseases such as glaucoma and epilepsy. The inhibition of matrix metalloproteinases by this compound can prevent the degradation of extracellular matrix proteins, which can lead to the inhibition of cancer cell invasion and metastasis. The compound has also been shown to disrupt viral replication and bacterial cell wall synthesis, leading to the inhibition of viral and bacterial growth.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize using standard organic chemistry techniques. It has been shown to have different biological activities, which can make it a useful tool for studying different biological processes. However, the compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Furthermore, the compound has not been extensively studied in vivo, which limits its potential use as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide. One potential direction is to study the compound's potential use as a therapeutic agent for different diseases. The compound's ability to inhibit the activity of carbonic anhydrase and matrix metalloproteinases makes it a promising candidate for the treatment of certain cancers and other diseases. Another potential direction is to study the compound's mechanism of action in more detail. This can help to identify new targets for the compound and improve its efficacy. Furthermore, the development of new synthetic methods for this compound can improve its solubility and make it more suitable for use in different experiments.
Méthodes De Synthèse
The synthesis of 5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide has been reported in the literature using different methods. The most common method involves the reaction of 5-bromo-2-chlorothiophene with 3-(furan-2-yl)pyrazine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the desired product. The product is then treated with sulfonamide reagents such as sulfamic acid or sodium sulfonamide to obtain this compound.
Applications De Recherche Scientifique
5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide has been studied for its potential use in various scientific fields. It has been reported to have anticancer, antiviral, and antibacterial properties. The compound has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and matrix metalloproteinases, which are involved in cancer progression and metastasis. Furthermore, this compound has been reported to inhibit the replication of certain viruses such as HIV-1 and herpes simplex virus type 1. The compound has also been shown to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Propriétés
IUPAC Name |
5-bromo-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O3S2/c14-11-3-4-12(21-11)22(18,19)17-8-9-13(16-6-5-15-9)10-2-1-7-20-10/h1-7,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNOAWYXUKSRME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

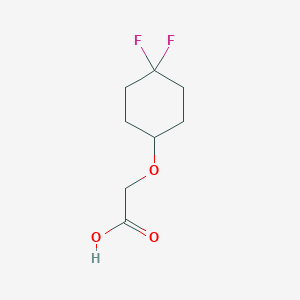

![5-Chloro-6-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2447178.png)
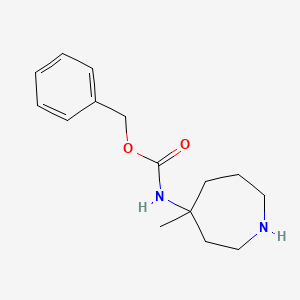

![1-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2447183.png)
![6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2447184.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide](/img/structure/B2447185.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2447188.png)
![6-methyl-3-(4-methylphenyl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2447189.png)
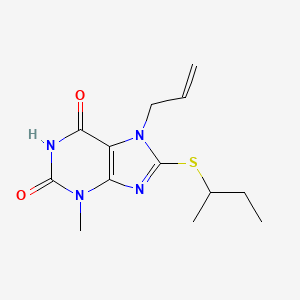
![1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2447191.png)

